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Monomethyl fumarate-d3

Cat. No.: B589369
M. Wt: 133.12 g/mol
InChI Key: NKHAVTQWNUWKEO-SMQGVBCRSA-N
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Description

Contextualization within Fumaric Acid Esters Research

Fumaric acid esters (FAEs) are a class of chemical compounds derived from fumaric acid, an intermediate in the citric acid cycle. nih.govhmdb.ca These esters, particularly Dimethyl fumarate (B1241708) (DMF), have been subjects of extensive research and are utilized therapeutically for conditions like psoriasis and relapsing forms of multiple sclerosis (MS). mdpi.comresearchgate.netijdvl.com The therapeutic effects of FAEs are linked to their immunomodulatory and antioxidative properties. mdpi.comnih.gov

The primary active metabolite of prodrugs like Dimethyl fumarate and Diroximel fumarate is Monomethyl fumarate (MMF). fda.govd-nb.info Upon oral administration, these prodrugs are rapidly hydrolyzed by esterases in the body to form MMF, which is the molecule responsible for the subsequent biological effects. ijdvl.comfda.govfda.gov The mechanism of action involves the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, a key cellular defense mechanism against oxidative stress. fda.govnih.gov Given that MMF is the common active moiety, pharmacokinetic (PK) studies often focus on measuring its concentration in plasma to establish bioequivalence between different fumarate-based drugs. d-nb.infonih.gov

Significance of Deuterium (B1214612) Labeling in Chemical Biology and Biomedical Research

Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, serves as a powerful tool in chemical and biomedical research. medchemexpress.com The substitution of hydrogen with deuterium in a molecule is known as deuterium labeling or deuteration. medchemexpress.com This substitution can lead to a phenomenon known as the deuterium kinetic isotope effect (KIE), where the bond between carbon and deuterium (C-D) is stronger and breaks more slowly than the corresponding carbon-hydrogen (C-H) bond.

This effect has two major applications in drug research and development:

Metabolic Tracing: Deuterium-labeled compounds are widely used as tracers in pharmacokinetic studies. medchemexpress.comnih.gov Because they are chemically identical to their non-deuterated counterparts but have a different mass, they can be easily distinguished and quantified by mass spectrometry. This allows researchers to accurately track the absorption, distribution, metabolism, and excretion (ADME) of a drug or its metabolites.

Metabolic Site Modification: By strategically placing deuterium at known sites of metabolic breakdown, it is possible to slow down the metabolism of a drug. This can potentially alter its pharmacokinetic profile, for instance, by increasing its half-life and systemic exposure. nih.gov

Research Rationale for Investigating Fumaric Acid Monomethyl Ester-d3

Fumaric Acid Monomethyl Ester-d3 is the deuterium-labeled analogue of Monomethyl fumarate. pharmaffiliates.comscbt.commedchemexpress.com Its primary role in research is to serve as an internal standard for the quantitative bioanalysis of MMF in biological samples like plasma. fda.gov In analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), a known quantity of the deuterated standard is added to a sample. Because the deuterated version behaves almost identically to the non-deuterated MMF during sample preparation and analysis but is distinguishable by its mass, it allows for highly accurate and precise measurement of the MMF concentration.

The investigation of Fumaric Acid Monomethyl Ester-d3 is therefore not for its own therapeutic effect but as a critical tool to facilitate the development and clinical evaluation of MMF-producing drugs. Its use is essential for conducting the pharmacokinetic studies needed to understand how these drugs behave in the body.

Chemical and Pharmacokinetic Data

The tables below provide key data related to Fumaric Acid Monomethyl Ester-d3 and the pharmacokinetic parameters of its non-deuterated counterpart, Monomethyl Fumarate (MMF), derived from different prodrugs.

Table 1: Chemical Properties of Fumaric Acid Monomethyl Ester-d3

PropertyValueSource
Chemical NameFumaric Acid Monomethyl Ester-d3 pharmaffiliates.com
Synonyms(2E)-2-Butenedioic Acid 1-Methyl Ester-d3; Fumaric Acid Methyl Ester-d3 scbt.com
Molecular FormulaC5H3D3O4 pharmaffiliates.comscbt.com
Molecular Weight133.12 g/mol pharmaffiliates.comscbt.com
CAS Number1616345-41-5 pharmaffiliates.com

Table 2: Comparative Pharmacokinetic Parameters of Monomethyl Fumarate (MMF) from Different Prodrugs in Healthy Subjects

PK ParameterBafiertam™ (MMF)Vumerity® (Diroximel Fumarate)Tecfidera® (Dimethyl Fumarate)Source
Tmax (median, hours)4.0~3.04.03 fda.govnih.gov
Cmax (mean, ng/mL)19691121Not directly compared in source nih.gov
AUC0-t (mean, hng/mL)35033123Not directly compared in source nih.gov
AUC0-inf (mean, hng/mL)35313227Not directly compared in source nih.gov
Note: Data is compiled from separate studies and represents MMF parameters after administration of the respective drugs. Direct comparison should be made with caution. Tmax for Tecfidera® is from a separate study. fda.govnih.gov Cmax and AUC values compare Bafiertam® and Vumerity®. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6O4 B589369 Monomethyl fumarate-d3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-4-oxo-4-(trideuteriomethoxy)but-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O4/c1-9-5(8)3-2-4(6)7/h2-3H,1H3,(H,6,7)/b3-2+/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKHAVTQWNUWKEO-SMQGVBCRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic and Isotopic Labeling Methodologies for Fumaric Acid Monomethyl Ester D3

General Principles of Stable Isotope Labeling for Fumarates

Stable isotope labeling is a non-radioactive technique where an atom in a molecule is replaced by one of its heavier stable isotopes, such as replacing hydrogen (¹H) with deuterium (B1214612) (²H or D), carbon-¹²C with carbon-¹³C, or nitrogen-¹⁴N with nitrogen-¹⁵N. metsol.com These labeled compounds are chemically almost identical to their unlabeled counterparts and participate in the same biochemical reactions. metsol.com This characteristic makes them excellent tracers for studying metabolic pathways, reaction mechanisms, and the pharmacokinetics of drugs without altering the molecule's fundamental biological activity. nih.govlucerna-chem.ch

The primary advantages of using stable isotopes are:

Safety : They are non-radioactive, posing no radiation risk, which allows for safe use in a wide range of studies. metsol.com

Detection : The mass difference allows them to be distinguished from their unlabeled analogs by mass spectrometry (MS). lucerna-chem.ch

Mechanistic Insights : They help in elucidating metabolic transformations and quantifying metabolic flux, providing a deeper understanding of cellular metabolism. nih.gov

In the context of fumarates, which are key intermediates in the citric acid (TCA) cycle, stable isotope labeling can help quantify their role in cellular energy metabolism. isotope.com Furthermore, the incorporation of deuterium can intentionally alter a molecule's metabolic profile. This is due to the kinetic isotope effect, where the heavier deuterium atom forms a stronger covalent bond with carbon than hydrogen does. This can slow down metabolic processes that involve the cleavage of this bond, potentially increasing the drug's half-life and systemic exposure. nih.govzeochem.com This strategy, often called a "deuterium switch," has been successfully used to improve the pharmacokinetic properties of various drugs. nih.gov

Deuteration Strategies for Monomethyl Fumarate (B1241708) Synthesis in Research Settings

The synthesis of Fumaric Acid Monomethyl Ester-d3 (MMF-d3) is typically achieved by adapting established methods for creating the unlabeled compound, Monomethyl Fumarate (MMF). The most common approach involves the esterification of a fumaric acid precursor using a deuterated reagent.

A prevalent laboratory-scale synthesis follows a two-step process:

Ring-opening of Maleic Anhydride (B1165640) : Maleic anhydride is reacted with deuterated methanol (B129727) (CD₃OD) to yield monomethyl maleate-d3. This reaction is an alcoholysis process that can often be performed at room temperature. google.comquickcompany.in

Isomerization : The resulting monomethyl maleate-d3 is then isomerized to the thermodynamically more stable trans-isomer, Fumaric Acid Monomethyl Ester-d3. This isomerization can be catalyzed by various agents, including acids (like hydrochloric acid) or catalysts such as fumaryl (B14642384) chloride or thiourea. google.comgoogle.com

The key to this strategy is the use of [D₄]Methanol (CD₃OD) as the deuterating agent. nih.gov As an inexpensive and readily available deuterated C1 building block, it efficiently introduces the trideuteromethyl (-CD₃) group onto the carboxyl function of the precursor. nih.gov

Table 1: Synthetic Route for Fumaric Acid Monomethyl Ester-d3

Step Reactants Key Reagent Product Purpose
1 Maleic Anhydride, Methanol-d4 Methanol-d4 (CD₃OD) Monomethyl Maleate-d3 Ring-opening of the anhydride and introduction of the deuterated methyl group.
2 Monomethyl Maleate-d3 Isomerization Catalyst (e.g., HCl, Fumaryl Chloride) Fumaric Acid Monomethyl Ester-d3 Conversion of the cis-isomer (maleate) to the more stable trans-isomer (fumarate).

This one-pot or two-step approach is efficient because the crude product from the initial ring-opening can often be used directly in the isomerization step without complex purification. quickcompany.ingoogle.com

Characterization and Purity Assessment of Deuterated Compounds

After synthesis, rigorous analytical methods are required to confirm the structural integrity, chemical purity, and isotopic enrichment of Fumaric Acid Monomethyl Ester-d3. The two primary techniques for this characterization are Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy. rsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is essential for verifying the successful incorporation of deuterium. It precisely measures the mass-to-charge ratio of the ionized molecule, allowing for confirmation of the correct molecular formula (C₅H₃D₃O₄). nih.gov MS is also the primary method for determining isotopic purity. By analyzing the relative intensities of the ion signals corresponding to the deuterated (d3), partially deuterated (d1, d2), and non-deuterated (d0) species, the percentage of isotopic enrichment can be accurately calculated. rsc.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR confirms the exact location of the isotopic label within the molecule. rsc.org

¹H NMR (Proton NMR): In the spectrum of unlabeled Monomethyl Fumarate, a distinct signal corresponding to the methyl (-CH₃) protons would be present. For the successfully synthesized Fumaric Acid Monomethyl Ester-d3, this signal would be absent or dramatically reduced, confirming that deuteration occurred at the desired methyl group position.

These analytical techniques are complementary and provide a comprehensive assessment of the final product's identity and quality.

Table 2: Analytical Characterization Methods for Fumaric Acid Monomethyl Ester-d3

Analytical Technique Information Provided Expected Result for Fumaric Acid Monomethyl Ester-d3

| High-Resolution Mass Spectrometry (HR-MS) | Molecular Weight Confirmation & Isotopic Purity | - Accurate mass measurement corresponding to the molecular formula C₅H₃D₃O₄.

  • High relative abundance of the d3-isotopologue compared to d0, d1, and d2 species, confirming high isotopic enrichment. nih.gov | | Proton Nuclear Magnetic Resonance (¹H NMR) | Structural Confirmation & Label Position | - Absence or significant reduction of the signal for the methyl protons.
  • Presence of signals for the vinyl protons on the fumarate backbone. | | Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) | Carbon Skeleton Confirmation | - A spectrum consistent with the carbon framework of monomethyl fumarate. |
  • Analytical Methodologies Utilizing Fumaric Acid Monomethyl Ester D3

    Advanced Chromatographic-Mass Spectrometric Techniques for Fumarate (B1241708) Quantification

    The quantification of MMF, the active metabolite of dimethyl fumarate, in biological matrices is predominantly achieved through the use of sophisticated analytical instrumentation that combines the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry. nih.govresearchgate.netejbps.com

    Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development

    The development of a robust and sensitive LC-MS/MS method is paramount for the accurate measurement of MMF in biological fluids such as human plasma. nih.govresearchgate.netejbps.com This process involves optimizing several key parameters.

    A common approach involves the use of a C18 column for chromatographic separation. nih.govresearchgate.net The mobile phase, which carries the sample through the column, is often a mixture of an organic solvent like acetonitrile (B52724) and an aqueous solution containing a small percentage of an acid, such as formic acid, to improve the ionization process. nih.govresearchgate.netrubatosis.org For instance, a mobile phase composition of acetonitrile and 0.1% formic acid in a 70:30 (v/v) ratio has been successfully employed. rubatosis.orgejbps.com

    The mass spectrometer, typically a triple quadrupole instrument, is operated in multiple reaction monitoring (MRM) mode. nih.govresearchgate.net This mode allows for highly selective detection by monitoring a specific precursor ion to product ion transition for both the analyte (MMF) and the internal standard (Fumaric Acid Monomethyl Ester-d3). For MMF, a common transition monitored is m/z 128.9 to 84.7, while for the deuterated internal standard, the transition is m/z 131.8 to 87.9. researchgate.net The use of an API-4000 LC-MS/MS system with a turbo ion spray source is one example of the instrumentation utilized in these methods. nih.govresearchgate.net

    Sample preparation is another critical step. Solid-phase extraction (SPE) is a frequently used technique to extract MMF and the internal standard from the complex biological matrix of plasma, ensuring a cleaner sample for analysis and minimizing potential interference. nih.govresearchgate.netrubatosis.org

    Role as Internal Standard in Bioanalytical Assays

    Fumaric Acid Monomethyl Ester-d3 is an ideal internal standard for the quantification of MMF in bioanalytical assays. nih.govresearchgate.netrubatosis.org An internal standard is a compound with similar physicochemical properties to the analyte that is added in a known quantity to all samples, including calibration standards and quality control samples. clearsynth.com

    The primary role of the deuterated internal standard is to correct for variations that can occur during sample preparation and analysis. clearsynth.com These variations may include inconsistencies in extraction efficiency, injection volume, and instrument response. Because the internal standard behaves almost identically to the analyte throughout the entire analytical process, any loss or variation experienced by the analyte will be mirrored by the internal standard.

    By calculating the ratio of the analyte's response to the internal standard's response, these variations can be effectively normalized, leading to more accurate and precise quantification of the analyte's concentration. clearsynth.comnih.gov The use of a stable isotope-labeled internal standard like Fumaric Acid Monomethyl Ester-d3 is particularly advantageous because it co-elutes with the analyte, minimizing the impact of matrix effects, which are interferences from other components in the biological sample. clearsynth.com

    Validation of Analytical Methods for Robust Research Applications

    To ensure that an analytical method is reliable and suitable for its intended purpose, it must undergo a thorough validation process. This validation assesses several key performance characteristics of the method.

    Assessment of Linearity and Dynamic Range

    The linearity of an analytical method refers to its ability to produce test results that are directly proportional to the concentration of the analyte within a given range. nih.govresearchgate.net This is typically evaluated by analyzing a series of calibration standards at different known concentrations.

    For the quantification of MMF using Fumaric Acid Monomethyl Ester-d3 as an internal standard, a linear relationship is established by plotting the peak area ratio of MMF to the internal standard against the corresponding concentrations of the calibration standards. A successful validation will demonstrate a strong correlation, often with a correlation coefficient (r²) value close to 1.0. One study, for instance, validated a method with a linearity range of 5.03 to 2006.92 ng/mL. nih.govresearchgate.net

    The dynamic range of the method is the concentration range over which the method is both linear and accurate. This range is defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ). The LLOQ is the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. researchgate.net

    Stability Profiling in Biological Matrices for Fumaric Acid Monomethyl Ester-d3

    Assessing the stability of both the analyte and the internal standard in the biological matrix under various conditions is a critical component of method validation. This ensures that the concentration of the analyte does not change from the time of sample collection to the time of analysis.

    Stability tests are conducted to evaluate the effects of storage temperature and duration, as well as freeze-thaw cycles. For example, the stability of MMF and Fumaric Acid Monomethyl Ester-d3 is assessed in plasma samples stored at room temperature and under frozen conditions. nih.govresearchgate.net Studies have shown that while endogenous fumarate is relatively stable, exogenously added fumaric acid can be rapidly converted to malate (B86768) in rat plasma due to enzymatic activity. nih.gov The use of enzyme inhibitors like citric acid can prevent this conversion, highlighting the importance of understanding and controlling for potential instability. nih.gov The stability of the internal standard itself in both plasma and neat samples is also evaluated to ensure it does not degrade over time. nih.govresearchgate.net

    Precision and Accuracy Determinations

    Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the percent coefficient of variation (%CV). Accuracy refers to the closeness of the mean test results obtained by the method to the true value. It is usually expressed as the percent of the nominal concentration.

    To assess precision and accuracy, quality control (QC) samples at multiple concentration levels (low, medium, and high) are analyzed in replicate on the same day (intra-day precision and accuracy) and on different days (inter-day precision and accuracy). rubatosis.orgejbps.com Regulatory guidelines generally require the precision (%CV) to be within ±15% and the accuracy to be within 85-115% of the nominal value (or ±20% for the LLOQ). researchgate.net For the quantification of MMF, methods have been validated with five precision and accuracy batches, demonstrating the robustness of the assay. rubatosis.orgejbps.com One study reported a precision of 3.83% and an accuracy of 97.04% at the LLOQ concentration for monomethyl fumarate. researchgate.net

    Interactive Data Table: LC-MS/MS Method Parameters for MMF Quantification

    ParameterDetails
    Analyte Monomethyl Fumarate
    Internal Standard Fumaric Acid Monomethyl Ester-d3
    Chromatography Liquid Chromatography
    Column C18, Zodiac C18
    Mobile Phase Acetonitrile and 0.1% Formic Acid (70:30, v/v); Acetonitrile and Formic Acid (25:75, v/v)
    Flow Rate 0.5 mL/min
    Detection Tandem Mass Spectrometry (MS/MS)
    Ionization Source Turbo Ion Spray (TIS)
    MS Mode Multiple Reaction Monitoring (MRM)
    Sample Preparation Solid-Phase Extraction (SPE)
    Biological Matrix Human Plasma

    Interactive Data Table: Validation Parameters for MMF Bioanalytical Method

    Validation ParameterFinding
    Linearity Range 5.03 - 2006.92 ng/mL
    LLOQ Precision 3.83%
    LLOQ Accuracy 97.04%
    Precision (Intra-day & Inter-day) Within acceptable limits
    Accuracy (Intra-day & Inter-day) Within acceptable limits
    Stability Stable under tested conditions

    Application in Preclinical Pharmacokinetic and Metabolic Research

    Fumaric Acid Monomethyl Ester-d3, a deuterated isotopologue of Monomethyl Fumarate (MMF), serves as a critical tool in preclinical research. Its utility lies in its ability to act as an internal standard for quantitative bioanalysis and as a tracer for metabolic studies, owing to the stable deuterium (B1214612) label. lgcstandards.com The mass difference imparted by the deuterium atoms allows for its clear differentiation from the endogenous, unlabeled MMF in biological matrices when analyzed by mass spectrometry. nih.gov

    Quantification of Monomethyl Fumarate and Related Metabolites

    The accurate quantification of Monomethyl Fumarate (MMF), the primary active metabolite of fumaric acid ester prodrugs like Dimethyl Fumarate (DMF), is fundamental to pharmacokinetic assessments. nih.govnih.gov Fumaric Acid Monomethyl Ester-d3 is ideally suited for this purpose, serving as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. nih.gov The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it closely mimics the analyte's behavior during sample extraction, chromatographic separation, and ionization, thereby correcting for potential variability and enhancing the accuracy and precision of the measurement.

    A validated LC-MS/MS method for quantifying MMF in human plasma utilizes Fumaric Acid Monomethyl Ester-d3 as the IS. nih.gov In this methodology, the analyte (MMF) and the IS are extracted from the plasma matrix, often using a solid-phase extraction (SPE) technique to ensure clean samples. nih.gov The extracts are then subjected to chromatographic separation, for instance on a C18 column, before detection by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. nih.gov The MRM mode provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both MMF and the Fumaric Acid Monomethyl Ester-d3 IS.

    Such methods are validated for key performance characteristics to ensure reliability. nih.gov

    Interactive Table: Parameters of a Validated LC-MS/MS Assay for MMF Quantification Use the filter to explore the specific parameters of the analytical method.

    ParameterDetailsSource
    Internal Standard Fumaric Acid Monomethyl Ester-d3 nih.gov
    Analytical Technique LC-MS/MS with Turbo Ion Spray (TIS) Source nih.gov
    Extraction Method Solid-Phase Extraction (SPE) nih.gov
    Chromatography C18 column nih.gov
    Linearity Range 5.03–2006.92 ng/mL nih.gov
    Application Pharmacokinetic study in healthy subjects nih.gov

    Investigation of Esterase-Mediated Hydrolysis Pathways

    Fumaric acid ester-based therapeutics, such as Dimethyl Fumarate (DMF) and Diroximel Fumarate (DRF), are prodrugs that are not pharmacologically active themselves. nih.govfda.gov Their therapeutic effects are mediated by their conversion to the active metabolite, MMF. fda.gov This conversion is a rapid hydrolysis reaction catalyzed by esterase enzymes present in the body. fda.gov The hydrolysis occurs pre-systemically, meaning it happens quickly after administration and before the drug reaches systemic circulation. nih.govfda.gov

    Studying this rapid, esterase-mediated hydrolysis is crucial for understanding the pharmacokinetic profile of the parent prodrug. Because DMF is metabolized so quickly into MMF in vivo, its own effects can be misattributed. nih.gov Analytical methods that use Fumaric Acid Monomethyl Ester-d3 to accurately quantify the appearance and concentration of MMF in plasma over time provide essential data on the rate and extent of this bioactivation. nih.gov By measuring the MMF concentration, researchers can characterize the efficiency of the hydrolysis pathway for different fumaric acid ester prodrugs and understand how factors like food intake might influence this conversion process. fda.gov

    Elucidation of Metabolic Fate via Isotopic Tracing

    Beyond its role as an internal standard, Fumaric Acid Monomethyl Ester-d3 is employed as a stable isotope tracer to elucidate the metabolic fate of MMF. isotope.com Stable isotope tracing is a powerful technique used to follow the journey of a molecule through a biological system. nih.govisotope.com When a compound labeled with a stable isotope, such as the deuterium in Fumaric Acid Monomethyl Ester-d3, is introduced into an organism, it can be distinguished from its naturally occurring, unlabeled counterpart by mass spectrometry. nih.gov

    This methodology allows researchers to track the absorption, distribution, metabolism, and excretion of the MMF molecule. As the labeled MMF is metabolized, the deuterium label is carried over to its subsequent metabolites. By analyzing biological samples (e.g., plasma, urine, tissues) and searching for the specific mass signature of the deuterium-labeled species, scientists can identify novel metabolites and map the metabolic pathways involved. nih.govisotope.com For instance, MMF-derived fumarate is known to be an intermediate in the Krebs cycle (tricarboxylic acid cycle), a central pathway for cellular energy generation. creative-proteomics.comhmdb.ca Isotopic tracing with Fumaric Acid Monomethyl Ester-d3 could be used to definitively track the entry and flux of the drug-derived fumarate through this fundamental metabolic cycle, providing insights into its cellular-level interactions.

    Mechanistic Investigations Supported by Fumaric Acid Monomethyl Ester D3

    Elucidation of Molecular Targets and Signaling Pathways

    Research has leveraged the stability and traceability of isotopically labeled MMF to dissect its interactions with primary molecular targets and the subsequent activation of major signaling cascades. These investigations are crucial for understanding how MMF orchestrates a broad spectrum of cytoprotective and immunomodulatory responses.

    Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway Activation Studies

    The activation of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) pathway is a cornerstone of MMF's mechanism of action. nih.govresearchgate.net MMF, an electrophilic α,β-unsaturated carboxylic acid ester, activates the Nrf2 pathway primarily through the S-alkylation (a process known as succination) of specific cysteine residues on the Kelch-like ECH-associated protein 1 (Keap1), the principal negative regulator of Nrf2. nih.govmdpi.com This covalent modification disrupts the Keap1-Nrf2 complex, inhibiting the ubiquitination and degradation of Nrf2. researchgate.net Consequently, stabilized Nrf2 translocates to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of a multitude of cytoprotective genes. researchgate.netfrontiersin.org

    Studies have shown that both DMF and its active metabolite MMF can induce Nrf2 activation, though DMF may act as a stronger activator in some in vitro models. nih.gov Research in astrocyte cultures demonstrated a dose-dependent upregulation of Nrf2 following treatment with MMF. researchgate.net This activation leads to the increased transcription of Nrf2 target genes, including NAD(P)H quinone oxidoreductase-1 (NQO1), heme oxygenase-1 (HO-1), and various glutathione-S-transferases. researchgate.netresearchgate.netmdpi.com The use of isotopically labeled MMF in pharmacokinetic analyses underpins these findings by ensuring that the observed Nrf2 activation is attributable to physiologically relevant concentrations of the metabolite. This Nrf2-mediated transcriptional program enhances the cell's capacity to counteract oxidative stress and inflammation, which is a key therapeutic effect. nih.govnih.gov

    Table 1: Research Findings on Nrf2 Pathway Activation

    Model System Key Findings Conclusion Citations
    Human, mouse, and rat astrocyte culturesMMF treatment resulted in a dose-dependent upregulation of Nrf2 protein.MMF directly activates the Nrf2 pathway in central nervous system cells. researchgate.net
    Mouse Embryonic Fibroblasts (MEFs)MMF induced the nuclear exit of the Nrf2 repressor Bach1 and upregulated mitochondrial biogenesis in an Nrf2-dependent manner.MMF activates Nrf2 through multiple mechanisms, leading to enhanced mitochondrial function without depleting glutathione (B108866). nih.gov
    Retinal Ischemia/Reperfusion (I/R) mouse modelMMF treatment induced the upregulation of Nrf2 target genes, suppressed inflammation, and provided neuronal protection in an Nrf2-dependent manner.The neuroprotective effects of MMF in the retina are mediated primarily through the Nrf2 pathway. nih.gov
    Human Brain Endothelial Cells (hCMEC/D3)MMF treatment led to increased Nrf2 protein levels in nuclear fractions, indicating pathway activation.MMF activates the Nrf2 pathway in the cells of the blood-brain barrier, contributing to its protective effects. sci-hub.se

    Hydroxycarboxylic Acid Receptor 2 (HCAR2/GPR109A) Agonism Research

    Beyond the Nrf2 pathway, MMF is a potent agonist of the Hydroxycarboxylic Acid Receptor 2 (HCAR2), also known as GPR109A, a Gi protein-coupled receptor. nih.govnih.gov This interaction represents a distinct, Nrf2-independent mechanism contributing to the immunomodulatory effects of fumarates. HCAR2 is expressed on various immune cells, including neutrophils and macrophages, as well as on keratinocytes and certain cells within the central nervous system. nih.govnih.gov

    Mechanistic studies, supported by pharmacokinetic data from labeled MMF, have demonstrated that the therapeutic effects of fumarates in models of neuroinflammation, such as Experimental Autoimmune Encephalomyelitis (EAE), are critically dependent on HCAR2. nih.govresearchgate.net In EAE models, the protective effects of DMF/MMF, including reduced immune cell infiltration and demyelination, were absent in HCAR2-deficient mice. nih.gov MMF-mediated activation of HCAR2 on neutrophils has been shown to inhibit their adhesion to endothelial cells and reduce chemotaxis, thereby limiting their entry into the central nervous system. nih.gov Furthermore, HCAR2 agonism on microglia can modulate their phenotype and reduce neuroinflammation. mdpi.comnih.gov

    Table 2: Research Findings on HCAR2/GPR109A Agonism

    Model System Key Findings Conclusion Citations
    Experimental Autoimmune Encephalomyelitis (EAE) mouse modelThe protective effects of DMF/MMF were abolished in HCA2-deficient mice.HCAR2 is required for the therapeutic effect of fumarates in this MS model. nih.govresearchgate.net
    Purified mouse neutrophils and cultured brain endothelial cellsMMF inhibited the adhesion of wild-type neutrophils to endothelial cells but had no effect on HCA2-deficient neutrophils.MMF inhibits neutrophil adhesion and infiltration into the CNS by activating HCAR2. nih.gov
    MicrogliaMMF activates the microglial AMPK/SIRT1 signaling pathway via HCAR2 activation.HCAR2 agonism by MMF directly modulates microglial function to reduce neuroinflammation. mdpi.com

    Cellular and Subcellular Modulatory Effects

    The activation of Nrf2 and HCAR2 by MMF translates into a range of protective effects at the cellular and subcellular levels. The ability to accurately quantify MMF using its deuterated form, Fumaric Acid Monomethyl Ester-d3, is essential for correlating these downstream effects with the activity of the parent compound.

    Studies on Oxidative Stress Response Mechanisms

    A primary consequence of Nrf2 activation by MMF is the bolstering of cellular antioxidant defenses. nih.govnih.gov MMF treatment leads to the upregulation of numerous antioxidant and phase II detoxifying enzymes, which collectively enhance the cell's ability to neutralize reactive oxygen species (ROS) and mitigate oxidative damage. researchgate.netmdpi.com Studies have demonstrated that MMF can increase the cellular levels of glutathione (GSH), a critical intracellular antioxidant, without causing the initial depletion sometimes associated with DMF. nih.govnih.gov This enhanced antioxidant capacity protects cells, including neurons and astrocytes, from oxidative insults like hydrogen peroxide-induced cell death. nih.govcore.ac.uk The protective effects against oxidative stress have been observed in various models, including neuroinflammation and ischemia-reperfusion injury. ebi.ac.uknih.gov

    Investigations into Mitochondrial Function and Integrity

    Mitochondria are central to cellular metabolism and are also a major source of endogenous ROS. Research indicates that MMF can positively modulate mitochondrial function. nih.gov In contrast to DMF, which can inhibit mitochondrial oxygen consumption at higher doses, MMF has been shown to increase these activities in vitro. nih.gov Both MMF and DMF can upregulate genes involved in mitochondrial biogenesis in an Nrf2-dependent manner, suggesting a mechanism for improving long-term mitochondrial health and efficiency. nih.gov However, some reports in non-neuronal tissues have linked high-dose fumaric acid ester therapy to mitochondrial damage, indicating that the effects may be context- and dose-dependent. ucl.ac.uk In neuroprotective contexts, MMF's ability to improve mitochondrial function and reduce oxidative stress is considered a key part of its therapeutic action. researchgate.net

    Research on Apoptosis and Cytoprotective Pathways

    By mitigating oxidative stress, improving mitochondrial health, and modulating inflammatory signaling, MMF ultimately promotes cell survival and inhibits apoptosis. mdpi.comresearchgate.net The Nrf2 pathway activated by MMF includes the upregulation of anti-apoptotic and cytoprotective genes. nih.gov For instance, MMF has been shown to increase the expression of the anti-apoptotic molecule Nrf2 itself and other protective proteins. nih.gov In various disease models, treatment with MMF or its parent compound DMF has been shown to reduce apoptosis. mdpi.com This cytoprotective effect is crucial for its neuroprotective role, where preserving neuronal and glial cell viability is paramount. mdpi.com Additionally, MMF can induce apoptosis in certain activated immune cells, such as peripheral blood mononuclear cells, which contributes to its immunomodulatory effects by reducing pro-inflammatory cell populations. researchgate.net

    Immunological and Anti-Inflammatory Modulations

    Fumaric Acid Monomethyl Ester-d3, and its non-deuterated active metabolite, monomethyl fumarate (B1241708) (MMF), have been instrumental in elucidating key immunological and anti-inflammatory mechanisms. Research utilizing these compounds has demonstrated significant modulatory effects on various components of the immune system, from the phenotype and function of critical immune cells to the processes governing their movement into tissues.

    Impact on Immune Cell Phenotype and Function (e.g., Dendritic Cells, T-Cells)

    Monomethyl fumarate (MMF) exerts profound effects on the maturation and function of dendritic cells (DCs), which are potent antigen-presenting cells crucial for initiating T-cell responses. patsnap.com Studies have shown that MMF treatment impairs the maturation of human myeloid dendritic cells, leading to a less mature phenotype. nih.govresearchgate.net This is characterized by the reduced expression of major histocompatibility complex class II (MHC-II) and co-stimulatory molecules such as CD86, CD40, and CD83. nih.govresearchgate.net The underlying mechanism for this is partly attributed to the reduced expression of nuclear factor κB (NF-κB) subunits. nih.gov In mouse models, MMF has been shown to induce tolerogenic DCs, which can suppress immune responses, partly through the activation of the Nrf2 pathway. nih.govfrontiersin.org

    The functional consequence of this altered DC phenotype is a diminished capacity to activate T-cells. nih.govresearchgate.net When T-cells are co-cultured with MMF-treated DCs, they exhibit reduced proliferation. nih.govresearchgate.net Furthermore, the cytokine profile of these T-cells is shifted towards a more anti-inflammatory state. There is a marked decrease in the production of pro-inflammatory cytokines, including interferon-gamma (IFN-γ), interleukin-17 (IL-17), and granulocyte-macrophage colony-stimulating factor (GM-CSF). nih.govresearchgate.netresearchgate.net This modulation contributes to a shift from pro-inflammatory Th1 and Th17 cell responses to a more anti-inflammatory Th2 phenotype. begellhouse.comdermnetnz.org Research in patients treated with dimethyl fumarate (the prodrug of MMF) confirms these findings, showing reduced production of pro-inflammatory cytokines by T-cells and a decrease in circulating memory B-cells and certain T-cell subsets like follicular T-helper cells. nih.govbohrium.comfrontiersin.org

    Table 1: Effect of Monomethyl Fumarate (MMF) on Dendritic Cell (DC) and T-Cell Function

    Cell TypeParameterEffect of MMF TreatmentReference
    Dendritic Cells (DCs)MaturationImpaired/Induced less mature phenotype nih.govresearchgate.net
    Expression of MHC-II, CD86, CD40, CD83Reduced nih.gov
    Induction of Tolerogenic DCsPromoted nih.govfrontiersin.org
    Ability to Activate T-CellsReduced nih.govnih.gov
    T-CellsProliferation (when activated by MMF-treated DCs)Reduced nih.govresearchgate.net
    Production of IFN-γ, IL-17, GM-CSFDecreased nih.govresearchgate.netresearchgate.net

    Modulation of Cellular Adhesion Molecule Expression

    The migration of immune cells from the bloodstream into tissues is a critical step in the inflammatory process, which is heavily dependent on the expression of cellular adhesion molecules on the surface of endothelial cells. MMF has been shown to significantly interfere with this process by downregulating the expression of key adhesion molecules. begellhouse.com

    In studies using human brain endothelial cells, MMF treatment resulted in a striking reduction of vascular cell adhesion molecule-1 (VCAM-1) expression, which is crucial for the firm adhesion of leukocytes. nih.govsci-hub.se This effect was observed at both the mRNA and protein levels. sci-hub.se The impact on intercellular adhesion molecule-1 (ICAM-1) is less pronounced, with some studies reporting reduced mRNA levels but only a marginal effect on protein expression. sci-hub.se Another study noted that MMF did not reduce ICAM-1 expression on brain endothelial cells. d-nb.info This downregulation of VCAM-1 by MMF contributes to a reduced adhesion of T-cells to the endothelium. researchgate.net

    Table 2: Effect of Monomethyl Fumarate (MMF) on Adhesion Molecule Expression on Human Endothelial Cells

    Adhesion MoleculeEffect of MMF TreatmentReference
    Vascular Cell Adhesion Molecule-1 (VCAM-1)Significantly Reduced Expression nih.govsci-hub.seresearchgate.net
    Intercellular Adhesion Molecule-1 (ICAM-1)Reduced mRNA; Marginal or No Change in Protein Expression sci-hub.sed-nb.info
    E-selectinDownregulated d-nb.info

    Effects on Leukocyte Transendothelial Migration in Preclinical Models

    By modulating the expression of adhesion molecules, MMF directly impacts the ability of leukocytes to migrate across the endothelial barrier into tissues, a process known as transendothelial migration. In preclinical in vitro models of the blood-brain barrier, MMF treatment markedly decreased the transendothelial migration of monocytes across inflamed human brain endothelial cells. nih.govnih.govsci-hub.se This reduction in migratory capacity is a direct consequence of the decreased adhesion of these immune cells to the endothelial layer, an effect linked to the diminished expression of VCAM-1. sci-hub.se

    These in vitro findings are corroborated by evidence from preclinical animal models. In the experimental autoimmune encephalomyelitis (EAE) model, treatment with fumarates resulted in decreased numbers of T-cells and macrophages infiltrating the spinal cord. sci-hub.sed-nb.info This demonstrates that the modulatory effects of MMF on adhesion molecule expression and immune cell function translate to a tangible reduction in inflammatory cell infiltration into the central nervous system in vivo. nih.gov

    Preclinical Research Applications and Models Utilizing Fumaric Acid Monomethyl Ester D3

    In Vitro Cellular Models for Mechanistic Studies

    In vitro models are fundamental for dissecting the molecular mechanisms of MMF. These controlled environments allow researchers to observe the compound's direct effects on specific cell types involved in various pathologies.

    Brain Endothelial Cell Line Investigations (e.g., hCMEC/D3)

    The human cerebral microvascular endothelial cell line, hCMEC/D3, is a well-established in vitro model of the human blood-brain barrier (BBB). nih.govscienceopen.com Studies using this cell line have been instrumental in understanding how MMF exerts protective effects on the BBB, particularly under inflammatory conditions.

    Research has shown that MMF treatment of hCMEC/D3 cells induces the nuclear translocation of the transcription factor Nuclear factor (erythroid-derived 2)-like 2 (Nrf2). sci-hub.senih.gov This activation leads to the increased production of key antioxidant enzymes, including heme oxygenase-1 (HO-1) and NADPH:quinone oxidoreductase-1 (NQO-1). sci-hub.senih.gov This antioxidant response is crucial for protecting the endothelial cells from oxidative stress, a key pathological feature in neuroinflammatory diseases.

    Furthermore, MMF has demonstrated significant anti-inflammatory effects at the BBB model. In studies where the hCMEC/D3 cells were inflamed (e.g., by using TNF-α), MMF treatment markedly decreased the adhesion and subsequent transendothelial migration of monocytes. sci-hub.senih.gov This effect is, at least in part, attributed to a significant reduction in the expression of vascular cell adhesion molecule-1 (VCAM-1) on the surface of the brain endothelial cells. sci-hub.se

    Summary of MMF Findings in hCMEC/D3 Cell Line

    FindingMechanism/EffectAssociated PathwayReference
    Reduced Monocyte MigrationDecreased transendothelial migration of immune cells across the BBB model.Anti-inflammatory sci-hub.senih.gov
    Reduced VCAM-1 ExpressionDownregulation of a key adhesion molecule, leading to lower monocyte adhesion.Anti-inflammatory sci-hub.se
    Increased Antioxidant EnzymesUpregulation of Heme Oxygenase-1 (HO-1) and NADPH:quinone oxidoreductase-1 (NQO-1).Nrf2 Pathway Activation sci-hub.senih.gov
    Enhanced Nrf2 TranslocationMovement of the Nrf2 transcription factor to the nucleus to activate antioxidant genes.Nrf2 Pathway Activation sci-hub.senih.gov

    Neuronal Cell Culture Systems

    To investigate the direct neuroprotective properties of MMF, researchers utilize various neuronal cell culture systems. Studies on cell lines such as the murine hippocampal HT-22 and human neuroblastoma SH-SY5Y have provided evidence of MMF's ability to protect neurons from cell death.

    In models of ischemic stress, created by exposing neuronal cultures to oxygen-glucose deprivation (OGD), MMF treatment has been shown to strongly reduce neuronal cell death. nih.gov Interestingly, while the neuroprotective effect of the parent compound, DMF, was dependent on the Nrf2 pathway, the protection afforded by MMF in some neuronal models appeared to be independent of Nrf2 activation, suggesting a distinct or alternative mechanism of action. nih.gov Other studies have confirmed that MMF can prevent neuronal apoptosis induced by inflammatory stimuli. For instance, MMF at a concentration of 10 µM was found to protect neurons from apoptosis. mdpi.com These findings highlight a direct neuroprotective role for MMF, separate from its effects on other central nervous system (CNS) cells. nih.govmdpi.com

    Summary of MMF Findings in Neuronal Cell Cultures

    Cell Line/SystemModelKey FindingReference
    HT-22, SH-SY5YOxygen-Glucose Deprivation (Ischemia)Promoted neuronal survival and reduced cell death. nih.gov
    Primary NeuronsLPS-Induced InflammationPrevented neuronal apoptosis at specific concentrations. mdpi.com

    Immune Cell Culture Studies (e.g., Monocytes, Dendritic Cells)

    The immunomodulatory effects of MMF are a cornerstone of its therapeutic action. In vitro studies using isolated immune cells are critical for elucidating these effects. As mentioned, MMF has been shown to reduce the adhesion of monocytes to brain endothelial cells. sci-hub.se Beyond this, MMF can directly influence the function and maturation of key immune cells like dendritic cells (DCs).

    Dendritic cells are potent antigen-presenting cells that are crucial for initiating T-cell mediated immune responses. Research has demonstrated that MMF can impair the maturation of dendritic cells and their subsequent activation of T-cells. nih.gov Furthermore, studies have shown that MMF can enhance the ability of Natural Killer (NK) cells to lyse, or kill, both immature and mature dendritic cells. nih.govnih.gov By promoting the elimination of these antigen-presenting cells, MMF may help to dampen the autoimmune response that characterizes diseases like multiple sclerosis. nih.govnih.gov

    Summary of MMF Findings in Immune Cell Cultures

    Cell TypeKey FindingImplicationReference
    MonocytesReduced adhesion to inflamed endothelial cells.Decreased immune cell infiltration into the CNS. sci-hub.se
    Dendritic Cells (DCs)Impaired maturation and T-cell activation ability.Suppression of adaptive immune response initiation. nih.gov
    Natural Killer (NK) Cells & Dendritic CellsEnhanced NK cell-mediated lysis of DCs.Reduction of antigen-presenting cells, dampening autoimmunity. nih.govnih.gov

    In Vivo Animal Models for Therapeutic Efficacy and Pathway Validation

    Animal models are indispensable for validating the therapeutic potential of MMF in a complex biological system and for confirming the relevance of pathways identified in vitro.

    Murine Models of Ischemic Injury (e.g., Stroke, Myocardial Ischemia)

    The neuroprotective and anti-inflammatory effects of MMF have been evaluated in rodent models of ischemic injury. In mouse models of transient focal brain ischemia, which mimics an ischemic stroke, administration of MMF has been shown to significantly reduce neurological deficits, decrease infarct volume, and lessen brain edema. nih.govmdpi.com These beneficial effects during the subacute stage of injury were largely abolished in Nrf2 knockout mice, confirming that the Nrf2 pathway is required for the protective actions of MMF in the context of stroke. nih.gov

    The application of fumarates has also been explored in models of myocardial ischemia. In a mouse model of myocardial infarction (MI), treatment with DMF was found to preserve the integrity of the left ventricle. nih.gov The mechanism involved the modulation of metabolism in both macrophages and fibroblasts within the infarcted heart tissue. Specifically, DMF promoted an anti-inflammatory and pro-reparative phenotype in these cells. nih.gov

    Summary of MMF/DMF Findings in Ischemic Injury Models

    ModelCompoundKey FindingValidated PathwayReference
    Transient Focal Brain Ischemia (Stroke)MMFReduced neurological deficits, infarct volume, and brain edema.Nrf2-dependent nih.gov
    Myocardial InfarctionDMFPreserved left ventricular integrity; promoted anti-inflammatory/pro-reparative phenotype in macrophages and fibroblasts.Metabolic Modulation nih.gov

    Models of Retinal Disease

    The retina, being part of the CNS, is susceptible to ischemic and oxidative damage. The neuroprotective effects of MMF have been robustly demonstrated in murine models of retinal disease.

    In a mouse model of light-induced retinopathy (LIR), where bright light exposure causes photoreceptor degeneration, MMF treatment provided dose-dependent neuroprotection. nih.govarvojournals.org It preserved both the structure and function of the retina, as measured by optical coherence tomography (OCT) and electroretinography (ERG), respectively. nih.govarvojournals.org This protection was associated with the suppression of microglial activation and a reduction in the expression of proinflammatory genes. nih.gov

    Similarly, in a model of retinal ischemia-reperfusion (I/R) injury, MMF treatment was shown to reduce neuronal cell loss in the ganglion cell layer, mitigate Müller cell gliosis (a marker of retinal stress), and improve retinal function. nih.gov Crucially, these protective effects were absent in Nrf2 knockout mice, providing strong in vivo evidence that MMF-mediated neuroprotection in the retina is dependent on the Nrf2 pathway. nih.gov MMF treatment in this model also led to the upregulation of Nrf2-regulated antioxidant genes. nih.gov

    Summary of MMF Findings in Retinal Disease Models

    ModelKey Structural/Functional FindingCellular/Molecular MechanismValidated PathwayReference
    Light-Induced Retinopathy (LIR)Preserved retinal structure (OCT) and function (ERG).Attenuated microglia activation; suppressed proinflammatory genes (Nlrp3, Tnf-α); suppressed upregulation of Hcar2 receptor.Anti-inflammatory, Antioxidant nih.govarvojournals.org
    Retinal Ischemia-Reperfusion (I/R)Reduced neuronal cell loss in ganglion cell layer; improved retinal function (ERG).Reduced Müller cell gliosis; suppressed inflammatory gene expression; upregulated Nrf2 antioxidant genes.Nrf2-dependent nih.gov

    Transplantation and Alloimmune Rejection Models

    The immunomodulatory properties of monomethyl fumarate (B1241708) (MMF), the primary active metabolite of dimethyl fumarate, have been explored in preclinical models of organ transplantation and alloimmune rejection. nih.govnih.gov Dendritic cells (DCs) are key targets in the process of allograft rejection following transplantation. nih.govnih.govresearchgate.net Research has shown that altering the metabolic processes of DCs can change their immune function, leading to the development of tolerogenic DCs that can suppress rejection. nih.govnih.gov

    In a mouse model of allogeneic heart transplantation, MMF has been investigated for its protective effects. nih.govnih.gov Studies utilizing bone marrow-derived DCs treated with MMF have demonstrated the compound's impact on the phenotype and immunosuppressive function of these cells. nih.govnih.govresearchgate.net The findings indicate that MMF prolongs the survival of heart allografts and curtails the activation of DCs within the living organism. nih.govnih.gov In laboratory settings (in vitro), DCs treated with MMF display a tolerogenic phenotype and function. nih.govnih.govresearchgate.net

    Further investigation into the underlying mechanisms through RNA sequencing and Seahorse analyses has revealed that MMF activates the Nrf2 pathway and prompts metabolic reprogramming in DCs. nih.govnih.govresearchgate.net The infusion of MMF-treated DCs into recipient mice extended cardiac allograft survival, promoted the differentiation of regulatory T cells, and inhibited the activation of T cells. nih.govnih.gov These results suggest that MMF prevents allograft rejection by inducing these tolerogenic dendritic cells. nih.govnih.gov

    One study found that MMF treatment significantly prolonged cardiac graft survival, with a dose of 50 mg/kg identified as optimal in the model. nih.gov This dose extended the survival from an average of 7.71 days in the control group to 14.29 days in the MMF group. nih.gov Histopathological analysis of the heart grafts on day 5 and day 12 post-transplantation showed a more preserved tissue structure in the MMF-treated group compared to controls. nih.gov

    Table 1: Research Findings in a Mouse Heart Transplantation Model

    Model System Intervention Key Findings Reported Mechanism of Action
    Mouse allogeneic heart transplantation Monomethyl fumarate (MMF) Prolonged heart graft survival; Inhibited dendritic cell (DC) activation in vivo. nih.govnih.gov Induces tolerogenic DCs. nih.govnih.gov
    Bone marrow-derived dendritic cells (in vitro) Monomethyl fumarate (MMF) Induced a tolerogenic phenotype and function in DCs. nih.govnih.govresearchgate.net Activates the Nrf2 pathway; Mediates metabolic reprogramming. nih.govnih.govresearchgate.net

    Investigation of Blood-Brain Barrier Integrity in Disease Models

    The blood-brain barrier (BBB) is a critical structure composed of a network of tight junctions (TJs) between cerebral endothelial cells. nih.gov Alterations in these tight junction proteins are a common feature in inflammatory diseases of the central nervous system (CNS), such as multiple sclerosis. nih.gov Consequently, modulating the BBB is considered a potential therapeutic strategy. nih.gov Fumaric acid esters (FAEs), including MMF, are known to target and induce the nuclear factor (erythroid-derived 2)-like 2 (Nrf2)-mediated oxidative stress response, which represents one pathway to modulate BBB integrity. nih.govnih.gov

    Preclinical research has utilized the human cerebral microvascular endothelial cell line (hCMEC/D3) to model the BBB and investigate the effects of MMF. nih.govnih.gov Studies have shown that MMF induces the expression of the Nrf2/NQO1 pathway in these endothelial cells. nih.gov In models of an inflamed BBB, MMF has demonstrated beneficial therapeutic effects. nih.gov

    Specifically, MMF treatment was found to markedly decrease the adhesion and transendothelial migration of monocytes across inflamed human brain endothelial cells. nih.gov This effect was associated with a significant reduction in the expression of vascular cell adhesion molecule (VCAM-1). nih.gov The compound was shown to induce the nuclear translocation of Nrf2 and the subsequent production of antioxidant enzymes like heme oxygenase-1 (HO-1) and NADPH:quinone oxidoreductase-1 (NQO1) in brain endothelial cells. nih.gov Interestingly, while MMF treatment partially reversed the tumor necrosis factor-alpha (TNFα)-induced downregulation of tight junction proteins, it did not have a consistent direct modulatory effect on the expression of these molecules in uninflamed hCMEC/D3 cells. nih.gov These findings suggest that the protective actions of MMF at the BBB are particularly relevant in inflammatory contexts, primarily through reducing leukocyte-endothelial interactions rather than by directly altering tight junction protein expression in a resting state. nih.govnih.gov

    Table 2: Research Findings on Blood-Brain Barrier Integrity Models

    Model System Condition Key Findings Reported Mechanism of Action
    Human Cerebral Microvascular Endothelial Cells (hCMEC/D3) Inflamed (e.g., by TNFα) Markedly decreased monocyte adhesion and transendothelial migration. nih.gov Reduced expression of vascular cell adhesion molecule (VCAM-1); Induced Nrf2 nuclear translocation and antioxidant enzyme production (HO-1, NQO1). nih.gov
    Human Cerebral Microvascular Endothelial Cells (hCMEC/D3) Baseline / Inflamed Induced Nrf2/NQO1 pathway expression. nih.gov Targets Nrf2-mediated oxidative stress responses. nih.gov
    Human Cerebral Microvascular Endothelial Cells (hCMEC/D3) Inflamed (TNFα-induced) Partially reversed TNFα-induced downregulation of tight junction proteins. nih.gov Not fully elucidated, but appears downstream of direct TJ modulation. nih.gov

    Theoretical Considerations and Advanced Research Perspectives

    Isotope Effects in Biological Systems and their Implications

    The substitution of protium (B1232500) (¹H) with deuterium (B1214612) (²H or D) in a molecule like Fumaric Acid Monomethyl Ester-d3 can lead to significant changes in its physicochemical properties, a phenomenon known as the kinetic isotope effect (KIE). The C-D bond is stronger and vibrates at a lower frequency than a C-H bond. This difference can alter the rate of chemical reactions, particularly those involving the cleavage of this bond. In biological systems, this effect can have profound implications for drug metabolism and pharmacokinetics. nih.gov

    Fumaric Acid Monomethyl Ester-d3 is a stable, isotopically labeled analogue of Monomethyl Fumarate (B1241708). scbt.compharmaffiliates.com Monomethyl Fumarate is the primary active metabolite of Dimethyl Fumarate, a drug used in the treatment of psoriasis and multiple sclerosis. nih.govwikipedia.org Understanding the isotope effects is crucial for using Fumaric Acid Monomethyl Ester-d3 as a tracer in metabolic studies or as a potential therapeutic agent with a modified metabolic profile.

    Research on the enzyme fumarase, which catalyzes the reversible hydration of fumarate to L-malate, provides a clear example of deuterium isotope effects. nih.gov Studies using the equilibrium perturbation method have shown that the primary deuterium isotope effect for the fumarase-catalyzed reaction is strongly influenced by pH. nih.gov At a neutral pH of 7, the reaction exhibits a strong inverse isotope effect (0.915 from the malate (B86768) side), while the effect is near unity at pH 5 and 9. nih.gov This pH-dependent variation suggests a change in the rate-limiting step of the enzymatic reaction, providing detailed insights into the chemical mechanism involving a carbanion intermediate. nih.gov Such studies highlight how deuteration can be a powerful tool to dissect complex enzymatic reaction mechanisms. The pharmacokinetic properties of drugs can be altered by these kinetic deuterium isotope effects, but the outcome is dependent on several factors, including the specific enzymes involved in metabolic clearance and species differences. nih.gov

    ParameterObservation at pH 7Implication
    Primary Deuterium Isotope Effect Inverse effect observed (0.915) nih.govIndicates that C-H bond cleavage is not the sole rate-determining step at this pH. nih.gov
    Enzyme Mechanism Supports a stepwise mechanism with a carbanion intermediate. nih.govAllows for detailed characterization of enzymatic transition states. nih.gov
    Pharmacokinetics Potential for altered metabolic rate compared to the non-deuterated compound. nih.govMay lead to a modified drug efficacy and residence time in the body. nih.gov

    Advanced Computational Modeling for Fumarate Interactions

    Computational modeling has become an indispensable tool for understanding the complex interactions between small molecules like fumarates and their biological targets. frontiersin.org Techniques such as molecular docking and molecular dynamics (MD) simulations provide atomic-level insights into the binding affinity, conformational stability, and catalytic mechanisms of enzymes that interact with fumarates. nih.govmdpi.com

    A prime example is the computational study of fumarate hydratase (fumarase), the enzyme that interconverts fumarate and L-malate. nih.gov Molecular dynamics simulations have been used to investigate the binding of substrates and inhibitors to the active site of fumarase. These models can reveal the crucial role of specific amino acid residues and water molecules in the catalytic process. nih.gov For instance, simulations have shown that mutations, such as H235N in fumarase, can disrupt the network of water-mediated hydrogen bonds in the active site, leading to a loss of catalytic activity. nih.gov

    These computational approaches are not only used to understand native biological processes but also to accelerate drug discovery. nih.gov By modeling the interaction of fumarate derivatives with various protein targets, researchers can predict binding affinities and potential off-target effects, thereby guiding the design of more specific and effective therapeutic agents. nih.gov The integration of these in silico methods significantly reduces the time and cost associated with traditional drug development pipelines. mdpi.com

    Modeling TechniqueApplication in Fumarate ResearchKey Insights Gained
    Molecular Docking Predicting the binding pose of fumarate and its esters in the active site of enzymes like fumarase. nih.govIdentification of key interacting residues and binding orientation. nih.gov
    Molecular Dynamics (MD) Simulations Simulating the dynamic behavior of the enzyme-substrate complex over time. nih.govUnderstanding conformational changes, stability of interactions, and the role of solvent molecules. nih.gov
    Quantum Mechanics/Molecular Mechanics (QM/MM) Modeling the electronic rearrangements during the enzymatic reaction (e.g., bond breaking/formation). frontiersin.orgElucidation of the detailed catalytic mechanism and transition states. frontiersin.org

    Integrative Omics Approaches in Fumarate Research

    The biological effects of fumarates are complex, involving modulation of various cellular pathways. nih.gov To capture a holistic view of these effects, researchers are increasingly turning to integrative omics approaches. nih.gov These strategies combine data from different molecular levels, including genomics (DNA), transcriptomics (RNA), proteomics (proteins), and metabolomics (metabolites), to construct a comprehensive picture of cellular responses. rsc.orgmdpi.com

    In the context of fumarate research, integrative omics can elucidate the mechanisms behind the therapeutic effects of compounds like Dimethyl Fumarate and its active metabolite, Monomethyl Fumarate. nih.gov For example, fumarate accumulation is a key feature of certain mitochondrial diseases. nih.gov Integrative studies combining transcriptomics and metabolomics have been instrumental in identifying novel regulators and downstream targets of mitochondrial stress responses, where fumarate plays a signaling role. nih.gov A trans-eQTL (expression quantitative trait loci) analysis in a mouse model identified the mitochondrial enzyme fumarate hydratase as a key regulator of a major stress response pathway. nih.gov

    By integrating vast datasets from high-throughput technologies, researchers can move beyond single-gene or single-pathway analyses. confex.comnih.gov This systems-level perspective is crucial for understanding how fumarates exert their immunomodulatory and antioxidant effects, identifying new biomarkers for disease, and discovering novel therapeutic targets. nih.govnih.gov

    Omics TechnologyInformation ProvidedRelevance to Fumarate Research
    Genomics Identifies genetic variations (e.g., in the FH gene) associated with altered fumarate metabolism. nih.govmdpi.comLinks genetic predispositions to diseases characterized by fumarate accumulation. nih.gov
    Transcriptomics Measures changes in gene expression in response to fumarate treatment. rsc.orgReveals the signaling pathways modulated by fumarates, such as the Nrf2 antioxidant response. wikipedia.org
    Proteomics Quantifies changes in protein levels and post-translational modifications. nih.govIdentifies protein targets directly affected by fumarate, including enzymes and transcription factors. nih.gov
    Metabolomics Measures the levels of fumarate and other related metabolites in cells and tissues. rsc.orgDirectly assesses the impact of fumarate on cellular metabolism and metabolic reprogramming. nih.gov

    Bio-Inspired Synthesis and Biotechnological Production of Fumarates for Research

    The growing demand for sustainable and environmentally friendly chemical processes has spurred interest in the biotechnological production of fumaric acid. researchgate.netnih.gov Traditionally produced via petrochemical routes, fumaric acid can also be synthesized by various microorganisms, particularly filamentous fungi of the genus Rhizopus. researchgate.netmdpi.com This bio-inspired approach utilizes renewable resources, such as agro-industrial residues, as feedstock, offering a "green" alternative to conventional chemical synthesis. researchgate.net

    Fermentation processes using strains like Rhizopus oryzae have been optimized to achieve economically viable yields and productivities of fumaric acid. researchgate.netmdpi.com Research focuses on improving these processes through metabolic engineering of the microorganisms, controlling the morphology of the fungi during fermentation, and developing efficient downstream recovery techniques. researchgate.netnih.gov

    The bio-produced fumaric acid serves as a versatile platform chemical. It can then be converted into its esters, such as Dimethyl Fumarate and Monomethyl Fumarate, through subsequent chemical reactions like Fischer esterification. wikipedia.orgnih.gov For research purposes, this allows for the synthesis of isotopically labeled versions, such as Fumaric Acid Monomethyl Ester-d3, by using deuterated reagents (e.g., deuterated methanol) in the esterification step. This combination of biotechnology and chemistry provides a sustainable and flexible route to produce advanced research tools for studying the multifaceted roles of fumarates in health and disease. researchgate.netnih.gov

    Production StageMethodKey Features
    Fumaric Acid Production Submerged fermentation using Rhizopus species. researchgate.netmdpi.comUtilizes renewable biomass; CO2 fixation; environmentally friendly. researchgate.net
    Esterification Acid-catalyzed reaction of fumaric acid with an alcohol (e.g., methanol). nih.govgoogle.comCan be performed in continuous-flow reactors for high efficiency and yield. nih.gov
    Isotopic Labeling Use of deuterated reagents (e.g., methanol-d4) during esterification.Produces stable isotope-labeled compounds like Fumaric Acid Monomethyl Ester-d3 for use in mechanistic and metabolic studies. lgcstandards.com

    Future Directions in Fumaric Acid Monomethyl Ester D3 Research

    Development of Novel Analytical Probes and Imaging Agents

    The deuterium (B1214612) label in Fumaric Acid Monomethyl Ester-d3 makes it an ideal candidate for development into sophisticated analytical tools. Beyond its role as an internal standard in mass spectrometry, there is potential to create novel probes for studying biological systems with greater precision. researchgate.netmedchemexpress.com

    Future research could focus on synthesizing multimodal probes by incorporating other reporter groups onto the Fumaric Acid Monomethyl Ester-d3 scaffold. For instance, attaching a fluorescent tag would allow for dual-mode detection via both fluorescence microscopy and mass spectrometry imaging. This would enable researchers to visualize the subcellular distribution of the compound and simultaneously quantify its levels and those of its metabolites within specific tissues or cell populations.

    Furthermore, leveraging the deuterium for advanced imaging techniques represents a significant growth area. Deuterium metabolic imaging (DMI), an emerging magnetic resonance imaging (MRI) modality, can track the fate of deuterium-labeled compounds in vivo non-invasively. By administering Fumaric Acid Monomethyl Ester-d3, researchers could potentially map its distribution, target engagement, and metabolic conversion in real-time within the central nervous system, offering unprecedented insights into its neuroprotective and immunomodulatory effects. nih.gov This could be particularly valuable for understanding its mechanism of action in neurodegenerative diseases. google.com

    Exploration of Untapped Mechanistic Pathways

    The mechanism of action for monomethyl fumarate (B1241708) involves multiple pathways, including the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) antioxidant response pathway and the inhibition of the pro-inflammatory nuclear factor kappa B (NF-κB) pathway. google.comnih.gov The use of Fumaric Acid Monomethyl Ester-d3 can help to dissect these and other, as-yet-undiscovered, mechanistic nuances.

    For example, MMF is known to covalently modify cysteine residues on proteins, such as Keap1 (Kelch-like ECH-associated protein 1), which leads to Nrf2 activation. google.com It also inhibits the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). researchgate.net By using Fumaric Acid Monomethyl Ester-d3, researchers could investigate if the deuteration affects the rate or selectivity of these covalent modifications. This could lead to a more refined understanding of how MMF interacts with its protein targets and potentially uncover new targets that are differentially affected by the deuterated and non-deuterated forms.

    Application in Emerging Preclinical Disease Models

    The established immunomodulatory and neuroprotective effects of MMF make its deuterated form a valuable tool for investigation in a new wave of preclinical disease models. nih.govgoogle.com As our understanding of diseases evolves, more complex and nuanced animal models are being developed that more accurately reflect human pathology.

    For instance, in the context of neuroinflammation and neurodegeneration, Fumaric Acid Monomethyl Ester-d3 could be applied to organoid models ("mini-brains") or sophisticated models of HIV-associated neurocognitive disorders (HAND). nih.govebi.ac.uk In these systems, its altered pharmacokinetic profile could be leveraged to study long-term target engagement and its impact on complex cellular interactions between neurons, microglia, and astrocytes.

    Furthermore, the field of cancer metabolism has identified fumarate as an "oncometabolite" in certain hereditary cancers. biorxiv.org While MMF is not fumarate, its structural similarity and reactivity warrant investigation. Fumaric Acid Monomethyl Ester-d3 could be used in xenograft or genetically engineered mouse models of these cancers to probe the interplay between exogenous fumarates and cancer cell metabolism, potentially uncovering new therapeutic vulnerabilities. The ability to trace the d3-label would be invaluable in distinguishing the metabolic fate of the administered compound from the endogenous pools of related metabolites.

    Standardization and Interlaboratory Harmonization of Deuterated Compound Assays

    As the use of deuterated compounds like Fumaric Acid Monomethyl Ester-d3 in research and clinical development expands, the need for rigorous standardization and harmonization of analytical methods becomes paramount. nih.gov While it is currently used as an internal standard to ensure the accuracy of MMF measurement, the quantification of the deuterated compound itself requires its own validated methods. nih.govresearchgate.net

    Future efforts must focus on establishing consensus guidelines for the validation of bioanalytical methods for deuterated compounds. This includes defining acceptable limits for isotopic purity, ensuring the stability of the label during sample collection, processing, and storage, and characterizing any potential for in-source fragmentation or isotopic exchange within the mass spectrometer that could compromise data integrity. researchgate.net

    Collaborative interlaboratory studies, or "round-robin" tests, will be essential. In these studies, identical samples of Fumaric Acid Monomethyl Ester-d3 would be sent to multiple laboratories for analysis. The results would be compared to identify any systematic biases between different analytical platforms, protocols, or reagents. The outcomes of such studies would inform the development of certified reference materials and standardized operating procedures, ensuring that data generated across different research sites are reliable, reproducible, and comparable. This harmonization is critical for both non-clinical research and any potential future clinical applications of deuterated drugs. nih.gov

    Q & A

    Q. Protocol :

    Hydrolyze conjugated esters by refluxing with 5N HCl for 2 hours.

    Dissolve samples and authentic markers (e.g., dimethyl fumarate) in methanol.

    Spot onto silica gel plates and develop in a solvent system optimized for polarity.

    Dry plates and scan at λ260 nm.

    Calculate concentrations using peak area ratios relative to standards .

    Advanced: What computational methods validate the structure of deuterated fumarate esters?

    Density Functional Theory (DFT) with the B3LYP functional and 6-31G basis set* provides accurate geometric optimization and electronic property predictions. This method balances computational efficiency and precision for modeling deuterium isotope effects on bond lengths, vibrational frequencies, and reaction pathways .

    Experimental Design: How can Taguchi methods optimize fumarate ester synthesis?

    Adopt a Taguchi orthogonal array to test variables:

    • Factors : Substrate concentration, pH, temperature, catalyst type.
    • Response : Monoester-to-diester ratio.
      For example, in non-deuterated fumaric acid production, optimal conditions (100 g/L substrate, pH 6, 30°C, 200 rpm) maximized yield . Apply similar frameworks to deuterated synthesis, prioritizing deuterium retention during reflux.

    Data Contradiction: How to resolve discrepancies between HPTLC and LC-MS results?

    If HPTLC overestimates conjugated esters (due to hydrolysis artifacts), cross-validate with:

    • NMR spectroscopy to confirm deuterium incorporation and ester bonds.
    • LC-MS/MS with stable isotope dilution to distinguish between hydrolyzed and intact esters .
    • Adjust hydrolysis time and temperature to minimize unintended degradation .

    Advanced: What isotopic effects influence deuterated fumarate ester reactivity?

    Deuterium’s higher mass reduces vibrational frequencies (kinetic isotope effect ), slowing reactions at deuterated sites (e.g., ester hydrolysis). In enzyme assays, this may alter catalytic rates or binding affinities. Use isotope ratio MS to quantify ²H/¹H ratios and correlate with reaction kinetics .

    Quality Control: How to ensure batch-to-batch consistency in deuterated standards?

    • Pharmacopoeial standards : Follow Ph. Eur. guidelines (e.g., monograph 1190) for purity testing, using reference materials with certified uncertainty limits .
    • Chromatographic validation : Ensure >95% isotopic enrichment via LC-MS and confirm absence of diastereomers with chiral columns .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.